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molecular formula C13H11NO2 B8794120 2-Nitro-4-methylbiphenyl

2-Nitro-4-methylbiphenyl

Cat. No. B8794120
M. Wt: 213.23 g/mol
InChI Key: CAXAVZJOAGEUIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08338605B2

Procedure details

To a solution of commercially available 1-bromo-4-methyl-2-nitro-benzene (0.107 g, 0.49 mmol) in anhydrous toluene (3 mL) was added CsCO3 (0.305 g, 0.94 mmol) followed by phenylboronic acid (0.062 g, 0.49 mmol) and 2,8,9-triisobutyl-2,5,8,9-tetraaza-1-phosphabicyclo[3.3.3.]undecane as a 0.1M solution in toluene (0.200 mL, 4 mole %). Nitrogen was bubbled through the resulting suspension for three minutes then palladium acetate (0.0043 g, 4 mole %) was added, the reaction vessel sealed and immersed in an 80° C. oil bath and heated for 22 hours. Subsequent filtration through celite and removal of volatiles under vacuum gave the crude product (0.105 g, 100%), which was sufficiently pure for use as isolated.
Quantity
0.107 g
Type
reactant
Reaction Step One
[Compound]
Name
CsCO3
Quantity
0.305 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
0.062 g
Type
reactant
Reaction Step Two
[Compound]
Name
2,8,9-triisobutyl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0.2 mL
Type
solvent
Reaction Step Six
Yield
100%

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[CH:6][C:5]([CH3:8])=[CH:4][C:3]=1[N+:9]([O-:11])=[O:10].[C:12]1(B(O)O)[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1.CCCCCCCCCCC>C1(C)C=CC=CC=1>[CH3:8][C:5]1[CH:6]=[CH:7][C:2]([C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=2)=[C:3]([N+:9]([O-:11])=[O:10])[CH:4]=1

Inputs

Step One
Name
Quantity
0.107 g
Type
reactant
Smiles
BrC1=C(C=C(C=C1)C)[N+](=O)[O-]
Name
CsCO3
Quantity
0.305 g
Type
reactant
Smiles
Name
Quantity
3 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
0.062 g
Type
reactant
Smiles
C1(=CC=CC=C1)B(O)O
Step Three
Name
2,8,9-triisobutyl
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCCCCCCCC
Step Five
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
0.2 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Nitrogen was bubbled through the resulting suspension for three minutes
Duration
3 min
ADDITION
Type
ADDITION
Details
palladium acetate (0.0043 g, 4 mole %) was added
CUSTOM
Type
CUSTOM
Details
the reaction vessel sealed
CUSTOM
Type
CUSTOM
Details
immersed in an 80° C.
TEMPERATURE
Type
TEMPERATURE
Details
heated for 22 hours
Duration
22 h
FILTRATION
Type
FILTRATION
Details
Subsequent filtration
CUSTOM
Type
CUSTOM
Details
through celite and removal of volatiles under vacuum

Outcomes

Product
Name
Type
product
Smiles
CC1=CC(=C(C=C1)C1=CC=CC=C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 0.105 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 100.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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